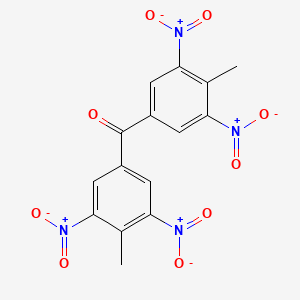
9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid bis-dibutylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid bis-dibutylamide is a complex organic compound belonging to the class of fluorenes. These compounds are characterized by a fluorene moiety, which consists of two benzene rings connected through a cyclopentane, cyclopentene, or cyclopenta-1,3-diene
Preparation Methods
The synthesis of 9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid bis-dibutylamide involves multiple steps. The starting material is typically fluorene, which undergoes a series of chemical reactions to introduce the hydroxyimino and disulfonic acid groups. The final step involves the reaction with dibutylamine to form the bis-dibutylamide derivative. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Chemical Reactions Analysis
9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid bis-dibutylamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid bis-dibutylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar compounds to 9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid bis-dibutylamide include:
- 9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid bis-ethylamide
- 9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-dibutylamide
- 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-methylamide These compounds share similar structural features but differ in their specific functional groups and chemical properties, making each unique in its applications and reactivity.
Properties
Molecular Formula |
C29H43N3O5S2 |
|---|---|
Molecular Weight |
577.8 g/mol |
IUPAC Name |
2-N,2-N,7-N,7-N-tetrabutyl-9-hydroxyiminofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C29H43N3O5S2/c1-5-9-17-31(18-10-6-2)38(34,35)23-13-15-25-26-16-14-24(22-28(26)29(30-33)27(25)21-23)39(36,37)32(19-11-7-3)20-12-8-4/h13-16,21-22,33H,5-12,17-20H2,1-4H3 |
InChI Key |
RWIKRYQUGRVKAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)N(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11702541.png)
![(1E)-1-[(4-chlorophenyl)imino]-3-methyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11702545.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11702552.png)

![(1Z,2E)-3-(2,4-Dichlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]prop-2-EN-1-imine](/img/structure/B11702561.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11702577.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11702579.png)
![4-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11702581.png)
![(5E)-3-(prop-2-en-1-yl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B11702582.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11702586.png)
![6-bromo-3-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11702599.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11702603.png)
![Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11702610.png)
![5-[(2-Nitrophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11702629.png)
